molecular formula C11H16N2O2 B13517392 2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide CAS No. 749201-76-1

2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide

Cat. No.: B13517392
CAS No.: 749201-76-1
M. Wt: 208.26 g/mol
InChI Key: VKGMJFILJHTJNT-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide is an organic compound with the molecular formula C11H16N2O2 It is a derivative of ethanimidamide, featuring ethoxy and methoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The ethoxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)ethanimidamide
  • 2-(3-Methoxyphenyl)ethanimidamide
  • 2-(3,4-Dimethoxyphenyl)ethanimidamide

Uniqueness

2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

749201-76-1

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(3-ethoxy-4-methoxyphenyl)ethanimidamide

InChI

InChI=1S/C11H16N2O2/c1-3-15-10-6-8(7-11(12)13)4-5-9(10)14-2/h4-6H,3,7H2,1-2H3,(H3,12,13)

InChI Key

VKGMJFILJHTJNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=N)N)OC

Origin of Product

United States

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